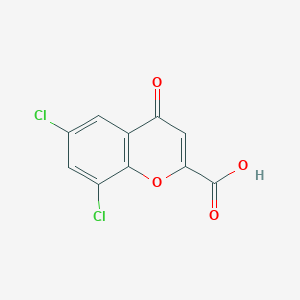

6,8-Dichlorochromone-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dichlorochromone-2-carboxylic acid is a chemical compound with the molecular formula C10H4Cl2O4 and a molecular weight of 259.04 g/mol. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound is known for its diverse applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichlorochromone-2-carboxylic acid typically involves the chlorination of chromone derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichlorochromone with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve the desired product with high purity.

化学反応の分析

Types of Reactions: 6,8-Dichlorochromone-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include hydroxychromones, aminochromones, and thiolchromones, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity:

DCCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. A study conducted by researchers demonstrated that DCCA showed inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties:

Another area of interest is the anti-inflammatory potential of DCCA. In vitro studies have shown that DCCA can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as rheumatoid arthritis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, DCCA derivatives were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of structural modifications in optimizing pharmacological properties .

Analytical Chemistry

Chromatographic Techniques:

DCCA is utilized as a standard compound in chromatographic methods for analyzing complex mixtures. Its distinct chemical structure allows for effective separation and quantification in various biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to detect DCCA in biological fluids, facilitating studies on its pharmacokinetics and metabolism.

Data Table: Liquid Chromatography Parameters for DCCA Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

| Column Type | C18 Reverse Phase |

Materials Science

Polymer Synthesis:

DCCA has been investigated as a monomer for synthesizing novel polymers with tailored properties. Its ability to form cross-linked structures makes it suitable for producing materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating DCCA into polymer matrices can improve their resistance to degradation under environmental stressors.

Case Study:

A recent study published in Polymer Chemistry demonstrated the synthesis of DCCA-based polymers and their application in coatings that exhibit improved durability and resistance to UV radiation. The findings suggest that these materials could be beneficial in protective applications where longevity is critical .

作用機序

The mechanism of action of 6,8-Dichlorochromone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.

類似化合物との比較

6,8-Dichloro-3-cyanochromone: This compound is similar in structure but contains a cyano group instead of a carboxylic acid group.

6,8-Dichloro-4-oxochromene-2-carboxylic acid: Another closely related compound with similar chemical properties.

Uniqueness: 6,8-Dichlorochromone-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

生物活性

6,8-Dichlorochromone-2-carboxylic acid (CAS No. 16722-38-6) is a halogenated derivative of chromone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

- Molecular Formula : C₁₀H₄Cl₂O₄

- Molecular Weight : 259.04 g/mol

- Structure : The compound features a chromone backbone with two chlorine atoms at positions 6 and 8 and a carboxylic acid group at position 2.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, its antibacterial effects have been evaluated against various bacterial strains.

Case Study: Antibacterial Activity

A study focusing on the antibacterial effects of chromone derivatives found that this compound showed promising results against Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 20 µg/mL. The compound inhibited biofilm formation by disrupting bacterial motility and virulence factors, including the expression of genes related to quorum sensing and pathogenicity .

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| This compound | 20 | 50 |

| Control (No Treatment) | >500 | 100 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines. For instance, in vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability.

Table: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Modulation of Apoptotic Pathways : In cancer cells, it appears to activate pathways leading to programmed cell death.

特性

IUPAC Name |

6,8-dichloro-4-oxochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRRPXNRFANIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358567 |

Source

|

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-38-6 |

Source

|

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。